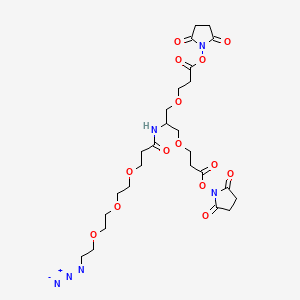
Iodoacetamide-PEG3-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodoacetamide-PEG3-azide: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamide-PEG3-azide typically involves the reaction of iodoacetamide with a PEG3-azide linker. The process begins with the preparation of the PEG3-azide linker, which is then reacted with iodoacetamide under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions: Iodoacetamide-PEG3-azide primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as DBCO or BCN.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
Major Products:
科学研究应用
Chemistry: Iodoacetamide-PEG3-azide is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. It is also employed in the functionalization of biomolecules and surfaces through click chemistry reactions .
Biology: In biological research, this compound is used to label and track biomolecules, such as proteins and nucleic acids. The azide group allows for the selective and efficient conjugation of fluorescent dyes, biotin, or other tags to the target biomolecule .
Medicine: this compound has potential applications in drug delivery and diagnostics. It can be used to create targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules. Additionally, it is used in the development of diagnostic assays for the detection of biomolecules .
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. It is employed in the modification of surfaces to enhance their properties, such as biocompatibility and resistance to fouling .
作用机制
The mechanism of action of Iodoacetamide-PEG3-azide involves its ability to undergo click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for the conjugation of biomolecules and the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated .
相似化合物的比较
Iodoacetamide: A simpler compound that also contains an iodoacetamide group but lacks the PEG3-azide linker.
Azido-PEG3-amine: Contains a PEG3-azide linker but with an amine group instead of an iodoacetamide group.
DBCO-PEG3-amine: Contains a PEG3 linker with a dibenzocyclooctyne group, used in SPAAC reactions.
Uniqueness: Iodoacetamide-PEG3-azide is unique due to its combination of an iodoacetamide group and a PEG3-azide linker. This allows it to participate in both CuAAC and SPAAC reactions, providing versatility in its applications. The PEG3 linker enhances its solubility and biocompatibility, making it suitable for a wide range of scientific and industrial uses .
属性
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSZBZLUGCWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














